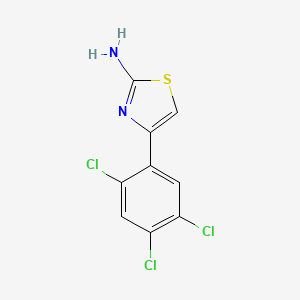

4-(2,4,5-Trichlorophenyl)-1,3-thiazol-2-amine

Description

4-(2,4,5-Trichlorophenyl)-1,3-thiazol-2-amine (CAS 900640-48-4) is a thiazole derivative with a trichlorophenyl substituent at the 4-position of the heterocyclic ring. Its molecular formula is C₉H₅Cl₃N₂S, and it has a molar mass of 279.57 g/mol . The compound is characterized by a planar thiazole ring and a 2,4,5-trichlorophenyl group, which introduces significant steric bulk and electron-withdrawing effects. It is primarily used in medicinal chemistry research, particularly in the development of anticancer and antimicrobial agents due to its structural similarity to bioactive thiazole derivatives.

Properties

IUPAC Name |

4-(2,4,5-trichlorophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl3N2S/c10-5-2-7(12)6(11)1-4(5)8-3-15-9(13)14-8/h1-3H,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEJYVOLMNDSXSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)C2=CSC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301277083 | |

| Record name | 4-(2,4,5-Trichlorophenyl)-2-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301277083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900640-48-4 | |

| Record name | 4-(2,4,5-Trichlorophenyl)-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=900640-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,4,5-Trichlorophenyl)-2-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301277083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4,5-Trichlorophenyl)-1,3-thiazol-2-amine typically involves the reaction of 2,4,5-trichlorophenyl isothiocyanate with an appropriate amine. The reaction is usually carried out in a solvent such as dichloromethane or toluene, under reflux conditions. The reaction proceeds through the formation of an intermediate thiourea, which cyclizes to form the thiazole ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,4,5-Trichlorophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or thiols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and thiols.

Substitution: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Overview : The compound has shown promising results in various studies related to cancer treatment. Its mechanism often involves the inhibition of tubulin polymerization, which is critical for cancer cell division.

Case Study : A study synthesized a series of N,4-diaryl-1,3-thiazole-2-amines that included derivatives of 4-(2,4,5-trichlorophenyl)-1,3-thiazol-2-amine. These compounds were evaluated for their antiproliferative activity against human cancer cell lines. Notably, one derivative exhibited significant inhibition of tubulin polymerization and induced cell cycle arrest at the G2/M phase in SGC-7901 cells .

Data Table: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 10s | SGC-7901 | 15 | Tubulin inhibition |

| 4a | HCT-116 | 20 | Cell cycle arrest |

| 4b | SK-BR-3 | 25 | Cytostatic activity |

Antileishmanial Activity

Overview : The potential of thiazole derivatives as antileishmanial agents has been explored due to their ability to target Leishmania species.

Case Study : A synthesis and biological screening of eight 4-phenyl-1,3-thiazol-2-amines showed that these compounds could serve as scaffolds for developing new antileishmanial drugs. The compounds were tested against Leishmania amazonensis, demonstrating varying degrees of efficacy and selectivity indices .

Data Table: Antileishmanial Efficacy

| Compound | Target Organism | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 1 | L. amazonensis | 12 | 10 |

| 2 | L. donovani | 18 | 8 |

| 3 | L. infantum | 22 | 6 |

Anticonvulsant Properties

Overview : Recent studies have indicated that thiazole derivatives may possess anticonvulsant properties.

Case Study : A set of thiazole-integrated compounds was tested in a picrotoxin-induced convulsion model. The study found that certain derivatives significantly reduced seizure duration and increased survival rates .

Data Table: Anticonvulsant Activity

| Compound | ED50 (mg/kg) | Protection Index |

|---|---|---|

| Compound 1 | 18.4 | 9.2 |

| Compound 2 | 20.0 | 8.5 |

Other Biological Activities

Beyond anticancer and antileishmanial activities, thiazole derivatives have been investigated for various other biological effects:

- Antimicrobial Activity : Some thiazole compounds have demonstrated antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Effects : Certain derivatives have shown potential in reducing inflammation markers in vitro.

Mechanism of Action

The mechanism of action of 4-(2,4,5-Trichlorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Thiazole-2-amine derivatives differ in substituents on the phenyl ring and modifications to the heterocyclic core. Key analogs include:

Key Observations :

- Chlorine vs. Methoxy Groups : Chlorine substituents (electron-withdrawing) reduce solubility but enhance hydrophobic interactions in biological systems. Methoxy groups (electron-donating) improve solubility but may reduce binding affinity to hydrophobic targets .

Antiproliferative Activity:

- This compound : Predicted to inhibit tubulin polymerization (analogous to colchicine-binding site inhibitors) but lacks direct experimental data in the evidence .

- N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s): IC₅₀ values in the nanomolar range against cancer cell lines; disrupts microtubule dynamics via tubulin binding .

- Hybrid Oxadiazole-Thiazole Analogs : Exhibit cytotoxic activity by dual inhibition of mortalin and PARP1, a mechanism distinct from simple thiazole amines .

Key Insight : The trichlorophenyl group’s hydrophobicity may enhance binding to tubulin’s hydrophobic pockets, but methoxy-substituted analogs (e.g., 10s) show superior potency due to optimized electronic and steric properties .

Antimicrobial and Antifungal Activity:

- 1,3,4-Thiadiazole Derivatives : Exhibit broad-spectrum antifungal activity (e.g., Wang et al., 1999), whereas thiazole-2-amines with chloro substituents show narrower activity .

- 4-(4-Chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine (2b) : Demonstrated anti-inflammatory activity via COX-2 inhibition, highlighting substituent-dependent target specificity .

Biological Activity

4-(2,4,5-Trichlorophenyl)-1,3-thiazol-2-amine is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of compounds known for their diverse pharmacological effects, including anticancer, antimicrobial, and anticonvulsant properties. This article reviews the biological activity of this compound based on recent studies and findings.

Anticancer Activity

Thiazole derivatives have shown promising anticancer properties. The biological evaluation of this compound indicates significant cytotoxicity against various cancer cell lines.

Case Studies and Findings

- Cytotoxicity Evaluation : In a study involving the NCI-60 human tumor cell line screening, compounds similar to this compound exhibited growth inhibition (GI) values against multiple cancer types:

- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups like chlorine on the phenyl ring enhances the cytotoxic activity of thiazole derivatives. The trichlorophenyl group significantly contributes to the overall potency of the compound .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial efficacy against various pathogens.

Research Findings

A study demonstrated that thiazole derivatives exhibit antimicrobial properties comparable to standard antibiotics. The compound's effectiveness was measured using Minimum Inhibitory Concentration (MIC) assays against different bacterial strains .

Anticonvulsant Activity

Another area of interest is the anticonvulsant potential of thiazole derivatives.

Experimental Results

Research has indicated that certain thiazole compounds can provide protection against seizures in animal models. For instance:

- Compounds with similar structural features to this compound showed significant anticonvulsant activity by eliminating tonic extensor phases in induced seizures .

Summary Table of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing 4-(2,4,5-trichlorophenyl)-1,3-thiazol-2-amine and related thiazole derivatives?

Methodological Answer:

- Cyclocondensation : React 2,4,5-trichlorophenyl-substituted thiourea derivatives with α-haloketones (e.g., chloroacetone) in ethanol under reflux (80–90°C) for 6–12 hours. Purification via recrystallization using ethanol/water mixtures yields the product .

- Hantzsch Thiazole Synthesis : Combine 2,4,5-trichlorobenzaldehyde with thiourea and ethyl bromopyruvate in DMF, catalyzed by triethylamine. Stir at room temperature for 24 hours, followed by acid precipitation (pH 4–5) .

- Key Analytical Tools : Monitor reactions by TLC (silica gel, ethyl acetate/hexane) and characterize products via melting point, IR (C=N stretch at ~1600 cm⁻¹), and NMR (thiazole proton at δ 7.2–7.5 ppm) .

Q. How are structural variations in the thiazole core (e.g., substituent positions) optimized for biological activity screening?

Methodological Answer:

- Substituent Library Design : Use parallel synthesis to introduce substituents (e.g., methyl, chloro, methoxy) at the 4- and 5-positions of the thiazole ring. For example, replace the 2,4,5-trichlorophenyl group with 4-chlorophenyl or 4-methoxyphenyl to study electronic effects .

- SAR Studies : Test derivatives against bacterial strains (e.g., E. coli, S. aureus) and fungal species (e.g., C. albicans) using agar diffusion assays. Correlate logP values (calculated via HPLC) with antimicrobial potency to identify lipophilicity-activity relationships .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for thiazole derivatives?

Methodological Answer:

- Standardized Assay Conditions : Address variability in MIC (minimum inhibitory concentration) values by using CLSI (Clinical and Laboratory Standards Institute) guidelines for broth microdilution. Include positive controls (e.g., ciprofloxacin for bacteria) and account for solvent effects (e.g., DMSO ≤1% v/v) .

- Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., Journal of Advanced Scientific Research) and exclude non-GLP (Good Laboratory Practice) results. For example, inconsistent antifungal activity may arise from differences in fungal strain virulence or incubation time .

Q. How is X-ray crystallography applied to elucidate the structural basis of receptor binding for 4-(2,4,5-trichlorophenyl)thiazole derivatives?

Methodological Answer:

- Crystal Structure Determination : Grow single crystals via slow evaporation of dichloromethane/hexane mixtures. Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and solve structures using SHELX. For example, the N-(2,4-dichlorophenyl)thiazol-2-amine analog shows a dihedral angle of 85.2° between the thiazole and aryl rings, influencing CRF1 receptor binding .

- Docking Studies : Use AutoDock Vina to model interactions with target receptors (e.g., CRF1). The 2,4,5-trichlorophenyl group’s hydrophobic surface area (~120 Ų) may occupy a subpocket in the receptor’s transmembrane domain .

Q. What in vivo pharmacological models validate the therapeutic potential of this compound?

Methodological Answer:

- CRF1 Receptor Antagonism : Administer the compound orally (10–30 mg/kg) in rodent models of stress-induced ACTH secretion. Measure plasma ACTH via ELISA; ID₅₀ values (e.g., 5 mg/kg p.o.) confirm dose-dependent inhibition of hypothalamic-pituitary-adrenal axis activation .

- Neurochemical Assays : Use microdialysis in rats to monitor hippocampal acetylcholine release after intracerebroventricular CRF injection. SSR125543A (a structural analog) reduces CRF-induced acetylcholine by 73% at 20 mg/kg i.p., indicating CNS penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.